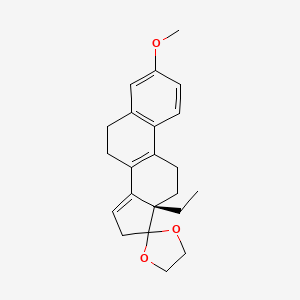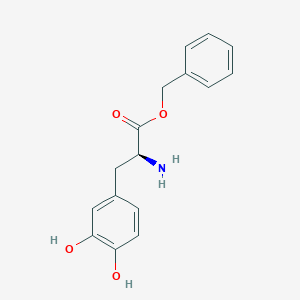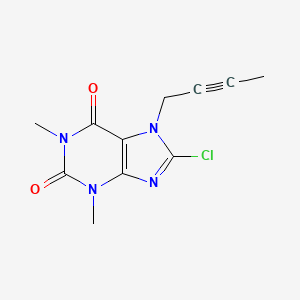
5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique structure combining pyridine and oxadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-3-(bromomethyl)pyridine with 2-pyridylhydrazine in the presence of a base to form the desired oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors can be employed to ensure consistent production quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often facilitated by bases like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of corresponding amines.
Applications De Recherche Scientifique
5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-methylpyridin-3-yl)-1,2,4-oxadiazole
- 5-(pyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole
- 5-(5-methylpyridin-3-yl)-1,2,4-triazole
Uniqueness
5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is unique due to its specific combination of pyridine and oxadiazole rings, which imparts distinct chemical and biological properties. This structural arrangement allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C13H10N4O |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H10N4O/c1-9-6-10(8-14-7-9)13-16-12(17-18-13)11-4-2-3-5-15-11/h2-8H,1H3 |
Clé InChI |
LTUFPHWUVJIYTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1)C2=NC(=NO2)C3=CC=CC=N3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-[(2-methylpropoxy)imino]-3-oxobutanoate](/img/structure/B8388772.png)



![1-[1-(Hydroxymethyl)-2-hydroxyethoxymethyl]-5-(1-azido-2-iodoethyl)uracil](/img/structure/B8388795.png)

